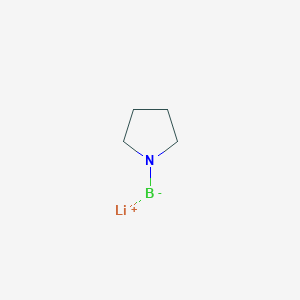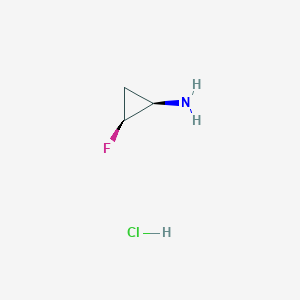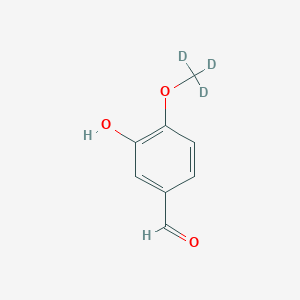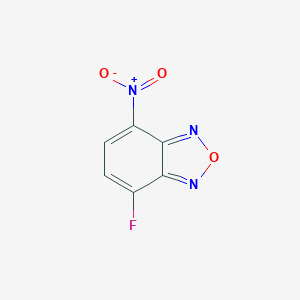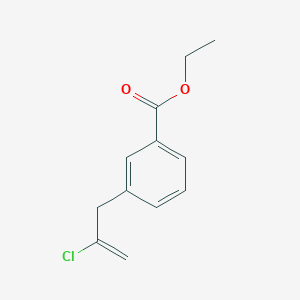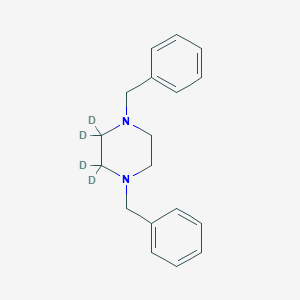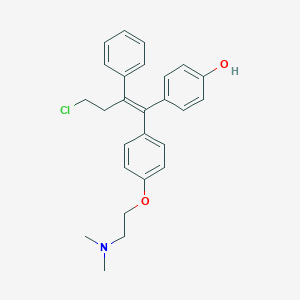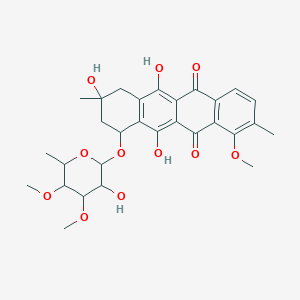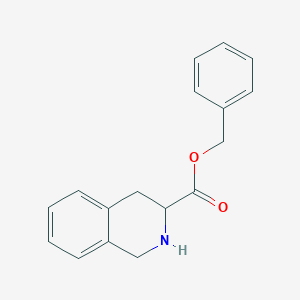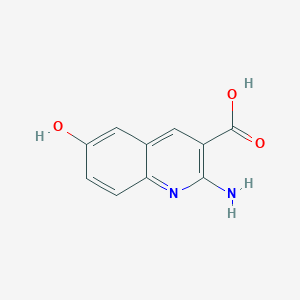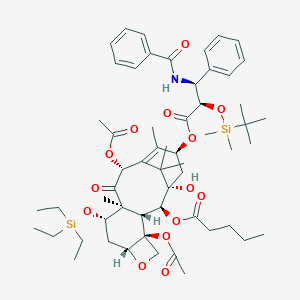![molecular formula C18H19NO2 B134264 (6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol CAS No. 147353-44-4](/img/structure/B134264.png)
(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol is a synthetic compound with potential applications in scientific research. This compound is also known as tetrahydroberberine and has been found to have various biological and physiological effects. It is a member of the berberine family of compounds and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of (6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol is not fully understood. However, it has been shown to interact with various molecular targets, including enzymes, receptors, and ion channels. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and xanthine oxidase. It has also been shown to modulate the activity of certain receptors, such as the dopamine D2 receptor. Additionally, it has been found to affect the function of ion channels, such as the voltage-gated potassium channel.
Effets Biochimiques Et Physiologiques
(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol has been found to have various biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and antitumor effects. It has also been found to have hypoglycemic and hypolipidemic effects, which may be beneficial in the treatment of diabetes and obesity. Additionally, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol in lab experiments include its potential applications in various fields of research, such as microbiology, oncology, and neuroscience. It is also relatively easy to synthesize and has been found to have low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential instability under certain conditions.
Orientations Futures
There are several future directions for the research on (6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential applications in the treatment of cardiovascular diseases, such as atherosclerosis and hypertension. Additionally, further research is needed to understand the mechanism of action of this compound and to optimize its synthesis method for higher yields and purity.
Méthodes De Synthèse
(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol can be synthesized using different methods. One of the most common methods involves the reduction of berberine using sodium borohydride or lithium aluminum hydride. Another method involves the hydrogenation of berberine using palladium on carbon as a catalyst. The yield of the synthesis method depends on the reaction conditions and the purity of the starting material.
Applications De Recherche Scientifique
(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol has been found to have potential applications in scientific research. It has been shown to have antimicrobial, antitumor, and anti-inflammatory effects. It has also been found to have potential applications in the treatment of diabetes, obesity, and cardiovascular diseases. Additionally, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
147353-44-4 |
|---|---|
Nom du produit |
(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol |
Formule moléculaire |
C18H19NO2 |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
(6aR)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |
InChI |
InChI=1S/C18H19NO2/c1-18-10-12-6-7-14(20)17(21)15(12)13-5-3-4-11(16(13)18)8-9-19(18)2/h3-7,20-21H,8-10H2,1-2H3/t18-/m1/s1 |
Clé InChI |
RPTVQUIRIZNRJB-GOSISDBHSA-N |
SMILES isomérique |
C[C@@]12CC3=C(C4=CC=CC(=C41)CCN2C)C(=C(C=C3)O)O |
SMILES |
CC12CC3=C(C4=CC=CC(=C41)CCN2C)C(=C(C=C3)O)O |
SMILES canonique |
CC12CC3=C(C4=CC=CC(=C41)CCN2C)C(=C(C=C3)O)O |
Synonymes |
10,11-dihydroxy-N-(11C)methylnorapomorphine 10,11-dihydroxy-N-(methyl)norapomorphine 10,11-dihydroxy-N-methylnorapomorphine 10,11-DOH-MeNAM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B134181.png)
